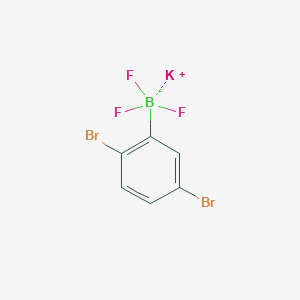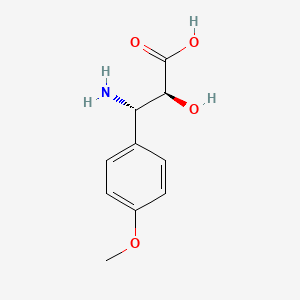
2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde
Overview
Description
2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C15H11F3O2 It is characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a benzaldehyde core
Preparation Methods
One common method involves the radical trifluoromethylation of a benzyloxy-substituted benzaldehyde precursor . This process can be carried out under various conditions, often involving the use of radical initiators and trifluoromethylating agents.
Chemical Reactions Analysis
2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy and trifluoromethyl groups can participate in substitution reactions, often involving nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles .
Scientific Research Applications
2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms. The trifluoromethyl group can influence the reactivity and stability of the compound by altering the electron density of the benzaldehyde core .
Comparison with Similar Compounds
2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde can be compared to other similar compounds, such as:
2-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde: This compound has the trifluoromethyl group in a different position, which can affect its reactivity and applications.
2-Bromo-5-(trifluoromethyl)benzaldehyde: This compound contains a bromine atom instead of a benzyloxy group, leading to different chemical properties and uses.
The unique combination of the benzyloxy and trifluoromethyl groups in this compound makes it particularly valuable for certain applications, especially in the development of pharmaceuticals and advanced materials.
Properties
IUPAC Name |
2-phenylmethoxy-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)13-7-6-12(9-19)14(8-13)20-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWAVEBWNHDPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
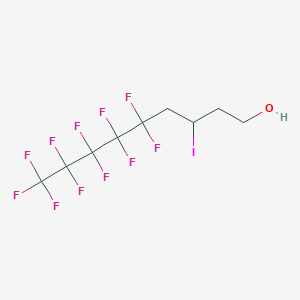
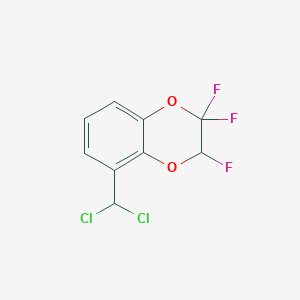
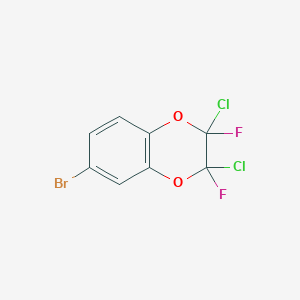
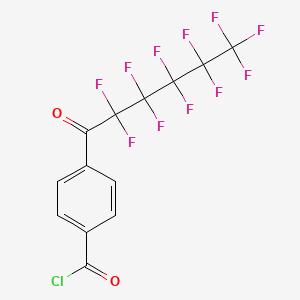
![5-chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B6336767.png)
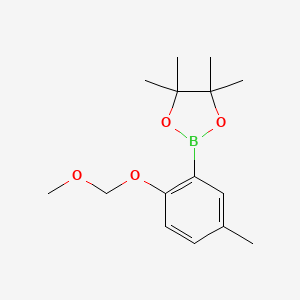
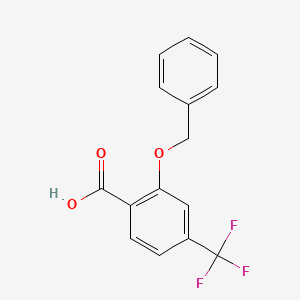
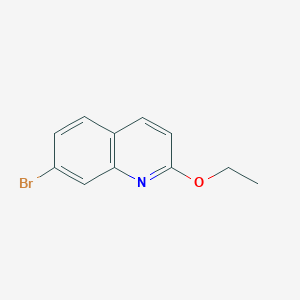
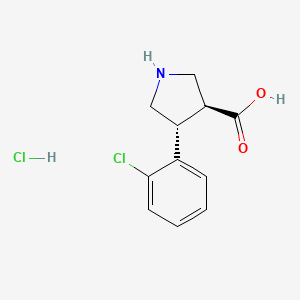
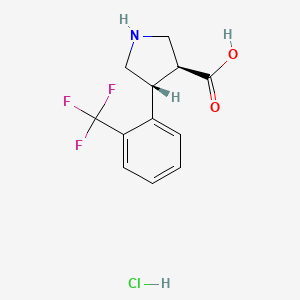
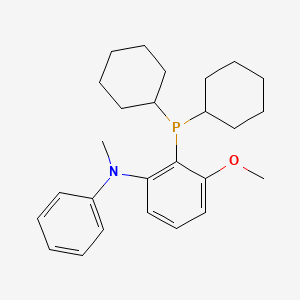
![N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6336820.png)
